molecular formula C20H13ClN2 B8377314 6-Chloro-2,4-diphenylquinazoline CAS No. 30169-34-7

6-Chloro-2,4-diphenylquinazoline

Cat. No.: B8377314
CAS No.: 30169-34-7
M. Wt: 316.8 g/mol
InChI Key: FUQHERGPYAMGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,4-diphenylquinazoline (CAS 30169-34-7) is an organic compound with the molecular formula C20H13ClN2 and a molecular weight of 316.78 . It belongs to the quinazoline family, a nitrogen-containing heterocyclic scaffold recognized for its diverse chemical reactivity and significant biological activities . This compound features a quinazoline core structure substituted with chlorine at the 6-position and phenyl rings at the 2- and 4-positions. Quinazoline derivatives are of paramount interest in medicinal chemistry and drug discovery due to their broad pharmacological profiles. Researchers are particularly focused on their potential as anticancer agents . The quinazoline pharmacophore is a key building block in several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which often act by inhibiting tyrosine kinase receptors like the Epidermal Growth Factor Receptor (EGFR) . The specific substitution pattern on this compound makes it a valuable intermediate for synthesizing more complex molecules aimed at evaluating cytotoxic activity . Recent studies synthesize and evaluate novel quinazoline-based compounds for their efficacy against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) . The structure-activity relationship (SAR) of such compounds is a critical area of investigation, guiding the design of more potent and selective anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure proper handling and disposal of the material in accordance with their institution's safety protocols.

Properties

CAS No.

30169-34-7

Molecular Formula

C20H13ClN2

Molecular Weight

316.8 g/mol

IUPAC Name

6-chloro-2,4-diphenylquinazoline

InChI

InChI=1S/C20H13ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13H

InChI Key

FUQHERGPYAMGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Biological Activities

Quinazolines, including 6-chloro-2,4-diphenylquinazoline, are known for a variety of biological activities:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation .
  • Inhibitors of Enzymatic Activity : This compound acts as an inhibitor for several enzymes, including dihydrofolate reductase and epidermal growth factor receptor (EGFR), which are crucial in cancer treatment protocols .
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Cancer Treatment

Quinazolines are frequently explored in oncology due to their ability to inhibit tumor growth. For example:

  • Gefitinib and Erlotinib : These drugs are structurally related to quinazolines and are used to treat non-small cell lung cancer by inhibiting EGFR . Research indicates that this compound may share similar mechanisms.

Antihypertensive Agents

Some quinazoline derivatives have been developed as antihypertensive medications. Doxazosin and Alfuzosin are examples that have been utilized in clinical settings to manage hypertension and benign prostatic hyperplasia .

Neurological Disorders

The anticonvulsant properties of certain quinazolines suggest potential applications in treating epilepsy and other neurological disorders. The mechanism often involves modulation of neurotransmitter systems .

Data Table: Biological Activities of Quinazolines

Activity TypeExample CompoundsMechanism of Action
AnticancerGefitinib, ErlotinibEGFR inhibition
AntimicrobialVarious quinazolinesDisruption of bacterial cell wall synthesis
AntihypertensiveDoxazosin, AlfuzosinAlpha-adrenergic receptor blockade
AnticonvulsantVarious derivativesModulation of GABAergic transmission

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research indicated that a series of quinazoline derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the quinazoline core could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Key Insights and Implications

  • Structural Impact on Reactivity : The fully aromatic quinazoline core in this compound enhances stability compared to dihydro analogs. Substituents like chloromethyl or 3-oxide groups increase electrophilicity, enabling diverse functionalizations .
  • Material Science Applications: Fluorescence properties in pyrimidine and quinoline derivatives highlight opportunities in optoelectronics, though further studies are needed for quinazoline-based systems .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the cyclization of 2-amino-5-chlorobenzophenone with benzaldehyde in a low-melting solvent mixture at 80–90°C. The sugar-urea matrix acts as both solvent and mild acid catalyst, protonating the aldehyde to activate the carbonyl group for nucleophilic attack. Subsequent dehydration forms the quinazoline core.

Key conditions include a 1:2 molar ratio of 2-amino-5-chlorobenzophenone to benzaldehyde, with a reaction time of 6–8 hours. The solvent system, melting at approximately 60°C, remains homogeneous throughout the process, ensuring efficient heat transfer.

Yield and Characterization

This method achieves a yield of 68–72%, as confirmed by isolated product mass. Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.64–8.58 (m, 2H, aromatic), 8.05–8.02 (m, 2H), 7.83–7.79 (m, 2H), 7.59–7.52 (m, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): Peaks at 166.6 ppm (C-2), 159.4 ppm (C-4), and 149.4 ppm (C-6) confirm quinazoline ring formation.

Elemental analysis aligns with theoretical values (C, 71.51%; H, 4.88%; N, 10.42%), verifying purity.

Palladium-Catalyzed Tandem Addition/Cyclization

Palladium-mediated synthesis offers a versatile route to this compound, particularly for functionalized derivatives. This method employs Pd(acac)₂ as the catalyst with 5,5′-dimethyl-2,2′-bipyridine (L2) as a ligand.

Optimized Reaction Parameters

The tandem process involves two steps:

  • Oxidative Addition: Pd⁰ inserts into the C–Cl bond of 2-chloro-N-phenylbenzamide.

  • Cyclization: Intramolecular C–N coupling forms the quinazoline framework.

Optimal conditions include:

  • Catalyst: Pd(acac)₂ (5 mol%)

  • Ligand: L2 (10 mol%)

  • Solvent: DMF/H₂O (4:1 v/v)

  • Temperature: 80°C for 48 hours.

Performance Metrics

Yields range from 27% (initial trials) to 63% after optimization. Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as 2-phenylquinazolin-4(3H)-one, arising from incomplete cyclization. The use of trifluoromethanesulfonic acid (TfOH) enhances protonation but requires careful pH control to prevent decomposition.

One-Pot Annulation Using Ammonium Iodide

A one-pot strategy simplifies synthesis by combining 4-chloroaniline, benzaldehyde, and ammonium iodide in a single reaction vessel. This method avoids intermediate isolation, improving throughput.

Reaction Dynamics

Ammonium iodide serves dual roles:

  • Iodide Source: Facilitates Ullmann-type coupling.

  • Acid Catalyst: Generates HI in situ to protonate intermediates.

The reaction proceeds via:

  • Condensation of 4-chloroaniline with benzaldehyde to form a Schiff base.

  • Iodide-mediated cyclization to construct the quinazoline ring.

Operational Details

  • Molar Ratios: 1:3:1.2 (4-chloroaniline : benzaldehyde : NH₄I)

  • Solvent: Ethyl acetate/petroleum ether (1:100 v/v)

  • Temperature: Reflux at 120°C for 24 hours.

Yield and Scalability

Isolated yields reach 63% at 0.2 mmol scale, decreasing marginally to 58% at 10 mmol due to side reactions. Purification via silica gel chromatography (hexane/ethyl acetate) removes unreacted benzaldehyde and polymeric byproducts.

Comparative Analysis of Synthetic Methods

Parameter Catalyst-Free Pd-Catalyzed NH₄I Annulation
Yield (%)68–7227–6358–63
Reaction Time (h)6–84824
Catalyst CostNoneHighLow
ByproductsMinimalModerateLow
ScalabilityExcellentModerateGood

The catalyst-free method excels in environmental sustainability but requires precise temperature control. Palladium catalysis enables functional group tolerance at the expense of cost and longer durations. Ammonium iodide annulation balances efficiency and simplicity, making it suitable for industrial applications.

Q & A

Q. What safety protocols are essential when handling chlorinated quinazolines?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal contact.
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride).
  • Waste Disposal: Neutralize chlorinated by-products with 10% sodium bicarbonate before disposal .

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